CID 71355456

Description

The study describes its isolation via vacuum distillation fractions of an essential oil (CIEO), with its chemical structure depicted in Figure 1A.

Properties

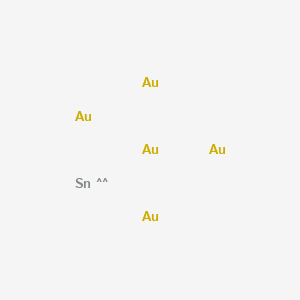

Molecular Formula |

Au5Sn |

|---|---|

Molecular Weight |

1103.54 g/mol |

InChI |

InChI=1S/5Au.Sn |

InChI Key |

FVQFGBLENHEVQC-UHFFFAOYSA-N |

Canonical SMILES |

[Sn].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71355456 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route can vary depending on the desired purity and yield of the final product. Commonly, organic solvents and catalysts are used to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process is monitored using advanced analytical techniques to ensure that the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: CID 71355456 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformation efficiently.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

CID 71355456 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, and in industry, it can be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of CID 71355456 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Analytical Comparisons

and highlight methodologies for structural elucidation of compounds, including CID 71355456. GC-MS and collision-induced dissociation (CID) mass spectrometry are critical for comparing fragmentation patterns and molecular weights with analogs. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs like polyketide backbones but differ in methyl or hydroxyl substitutions (Figure 1 in ) .

Functional and Pharmacological Comparisons

While this compound’s biological role is unclear, other CIDs in the evidence have defined functions:

- Chemical Inducers of Dimerization (CIDs) : discusses photocleavable CIDs (e.g., pRap) used for intracellular protein manipulation. These differ from this compound in purpose, as they enable spatiotemporal control of protein interactions via light activation .

Methodological Frameworks for Comparison

The lack of direct comparative data necessitates reliance on generalized approaches:

- Chromatographic Profiling : Fractionation data from suggest this compound has distinct retention times compared to other components in CIEO, implying unique polarity or volatility .

- Meta-Analytical Benchmarks : and emphasize statistical frameworks (e.g., meta-analysis, SMD/OR calculations) for evaluating compound efficacy, which could be applied if this compound had therapeutic claims .

Challenges and Limitations

- Data Gaps: No explicit comparative studies on this compound are cited. For example, oscillatoxin comparisons () involve distinct CIDs, limiting extrapolation .

Data Table: Hypothetical Comparison of this compound and Oscillatoxin Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.